Deceth-4 phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deceth-4 phosphate is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research. It is a type of surfactant that is commonly used in the synthesis of nanoparticles, which have a wide range of applications in various fields such as medicine, electronics, and energy.
Wirkmechanismus
The mechanism of action of Deceth-4 phosphate is not well understood. However, it is believed that it stabilizes nanoparticles by forming a protective layer around them. This layer prevents the nanoparticles from aggregating and also enhances their stability in various environments.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Deceth-4 phosphate. However, studies have shown that it is relatively non-toxic, and it does not cause significant harm to cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Deceth-4 phosphate has several advantages for lab experiments. It is relatively easy to synthesize, and it is readily available in the market. It is also relatively non-toxic, which makes it safe to handle in the laboratory. However, Deceth-4 phosphate has several limitations as well. It is not suitable for all types of nanoparticles, and it may not be effective in stabilizing certain types of particles. Additionally, it may not be suitable for certain applications due to its limited stability in certain environments.
Zukünftige Richtungen
There are several future directions for the use of Deceth-4 phosphate in scientific research. One potential application is in the synthesis of magnetic nanoparticles, which have potential applications in various fields such as drug delivery and imaging. Another potential application is in the synthesis of nanoparticles for use in energy storage and conversion. Additionally, further research is needed to understand the mechanism of action of Deceth-4 phosphate and to develop new methods for synthesizing and using it in various applications.
Conclusion:
In conclusion, Deceth-4 phosphate is a chemical compound that has potential applications in various fields of scientific research. It is commonly used in the synthesis of nanoparticles, and it has several advantages and limitations for use in the laboratory. Further research is needed to fully understand its mechanism of action and to develop new methods for synthesizing and using it in various applications.
Synthesemethoden
The most common method for synthesizing Deceth-4 phosphate involves the reaction between Decanol and Phosphoric acid. The reaction is usually carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Deceth-4 phosphate has been widely used in scientific research due to its ability to stabilize nanoparticles. Nanoparticles are particles that range in size from 1 to 100 nanometers, and they have unique properties that make them useful in various applications. Deceth-4 phosphate is commonly used in the synthesis of gold nanoparticles, which have been used in various applications such as cancer therapy, drug delivery, and imaging.
Eigenschaften
CAS-Nummer |
12674-35-0 |
---|---|
Produktname |
Deceth-4 phosphate |
Molekularformel |
C12H29O6P |
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
2-decoxyethanol;phosphoric acid |
InChI |
InChI=1S/C12H26O2.H3O4P/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;1-5(2,3)4/h13H,2-12H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
DKELNUBFYRNPMB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCCO.OP(=O)(O)O |
Kanonische SMILES |
CCCCCCCCCCOCCO.OP(=O)(O)O |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.